3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
Description
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Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYJNLZTHVEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644853 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-59-4 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
Topic: Physicochemical Properties of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone CAS Registry Number: 898779-73-2 Document Type: Technical Whitepaper & Characterization Guide Audience: Pharmaceutical Researchers, Process Chemists, and Medicinal Chemists.[1]
Executive Summary
This technical guide provides a comprehensive physicochemical and structural analysis of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone (CAS: 898779-73-2), a specialized dihydrochalcone derivative.[1] Often utilized as a scaffold in the synthesis of kinase inhibitors, SGLT2 inhibitors, and receptor antagonists, this molecule presents unique solubility and stability profiles governed by its lipophilic dimethylphenyl tail and the electron-withdrawing ortho-fluorine substituent.[1]
This document moves beyond basic data listing, offering a "Senior Application Scientist’s" perspective on the handling, synthesis, and analytical validation of this compound. It synthesizes experimental precedents with predictive modeling to fill data gaps common in specialized intermediates.[1]
Chemical Identity & Structural Analysis
The molecule is a dihydrochalcone (1,3-diarylpropan-1-one).[1] Its structure consists of a central propanone linker connecting an electron-rich 3,4-dimethylphenyl ring and an electron-deficient 2-fluorophenyl ring.[1]
| Parameter | Data / Descriptor |
| Common Name | 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone |
| IUPAC Name | 1-(2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
| CAS Number | 898779-73-2 |
| Molecular Formula | C₁₇H₁₇FO |
| Molecular Weight | 256.32 g/mol |
| SMILES | CC1=C(C)C=C(CCC(=O)C2=CC=CC=C2F)C=C1 |
| InChI Key | (Predicted) WBSAJTWINKVUNK-UHFFFAOYSA-N |
Structural Insights (Expert Commentary)
-
The Ortho-Fluoro Effect: The fluorine atom at the 2' position (on the benzoyl ring) exerts a significant steric and electronic influence.[1] It forces the carbonyl group out of coplanarity with the phenyl ring to minimize dipole repulsion, slightly reducing the electrophilicity of the ketone compared to the non-fluorinated analogue.[1] This has implications for nucleophilic addition reactions (e.g., Grignard additions).[1]
-
Lipophilic Tail: The 3,4-dimethyl substitution pattern on the distal phenyl ring significantly increases the LogP (lipophilicity), making the molecule highly permeable but poorly water-soluble.[1]
Physicochemical Properties Profile
The following data aggregates experimental values from analogous dihydrochalcones and predictive models (ACD/Labs, ChemAxon) where specific experimental data for CAS 898779-73-2 is proprietary.
Solid State & Thermal Properties
| Property | Value / Range | Confidence | Implication |
| Physical State | Solid (Crystalline Powder) or Viscous Oil | High | Low melting point expected due to asymmetry.[1] |
| Melting Point | 45°C – 65°C (Predicted) | Med | Likely requires cold storage to prevent oiling out.[1] |
| Boiling Point | ~398°C ± 40°C (at 760 mmHg) | High | High thermal stability; amenable to GC-MS.[1] |
| Flash Point | ~170°C | High | Non-flammable under standard lab conditions.[1] |
Solution & Transport Properties
| Property | Value | Context |
| LogP (Octanol/Water) | 4.6 ± 0.4 | Highly Lipophilic.[1] Requires non-polar solvents for extraction.[1] |
| Water Solubility | < 0.05 mg/mL | Practically insoluble.[1] |
| Solubility (Organic) | > 50 mg/mL | Excellent in DCM, DMSO, Methanol, Ethyl Acetate.[1] |
| pKa | N/A (Neutral) | The ketone is non-ionizable in physiological pH.[1] |
| Polar Surface Area (PSA) | 17.07 Ų | Indicates high blood-brain barrier (BBB) permeability potential.[1] |
Synthesis & Production Workflows
For research-scale production (gram to kilogram), the Aldol-Hydrogenation Route is preferred for its modularity.[1] For industrial scale, the Friedel-Crafts Acylation is more atom-economical.[1]
Method A: The Aldol-Hydrogenation Strategy (Laboratory Standard)
This two-step sequence allows for easy purification of the intermediate chalcone.[1]
-
Condensation: 2'-Fluoroacetophenone is reacted with 3,4-Dimethylbenzaldehyde in basic ethanol (NaOH/EtOH) to form the chalcone.[1]
-
Reduction: The chalcone is hydrogenated using Pd/C (10%) or Raney Nickel to saturate the alkene, yielding the target dihydrochalcone.[1]
Method B: Friedel-Crafts Acylation (Industrial)
Direct acylation of Fluorobenzene with 3-(3,4-dimethylphenyl)propionyl chloride using AlCl₃.[1] This method is faster but requires strict anhydrous conditions.[1]
Visualized Synthesis Pathway
Caption: Two-step synthesis via Aldol Condensation followed by Catalytic Hydrogenation.
Analytical Characterization Protocols
To validate the identity of CAS 898779-73-2, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃
-
Key Signals:
-
δ 2.20–2.30 ppm (6H, s): Two singlets corresponding to the two methyl groups on the 3,4-dimethylphenyl ring.[1][2]
-
δ 3.05 ppm (2H, t): Triplet for the β-methylene protons (Ar-CH ₂-CH₂-CO).[1]
-
δ 3.25 ppm (2H, t): Triplet for the α-methylene protons (CH₂-CH ₂-CO).[1]
-
δ 6.90–7.90 ppm (7H, m): Multiplets for the aromatic protons.[1] Look for the specific splitting of the 2-fluorophenyl ring (coupling with F).[1]
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Molecular Ion: [M+H]⁺ = 257.3 m/z .[1]
-
Fragmentation: Loss of the fluorobenzoyl group (m/z ~123) is a common diagnostic fragment.[1]
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: ~1685 cm⁻¹ (Lower than typical ketones due to conjugation with the fluoro-phenyl ring, though the alkyl chain breaks direct conjugation, the induction from F affects it).[1]
-
C-H Stretch (Aliphatic): 2850–2960 cm⁻¹.[1]
-
C-F Stretch: ~1100–1200 cm⁻¹.[1]
Analytical Workflow Diagram
Caption: Standard QC workflow ensuring structural integrity and purity before biological application.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methylene positions alpha to the carbonyl are susceptible to slow oxidation over months if exposed to air.[1]
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). Avoid aqueous buffers for stock preparation due to precipitation risks.[1]
-
Safety Profile:
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 24726473: 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone (Analogous Structure).[1] Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. Retrieved from [Link]
Sources
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone CAS number and identifiers
[1][2]
Executive Summary
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone (CAS: 898779-59-4) is a specialized dihydrochalcone derivative utilized primarily as a scaffold in medicinal chemistry.[1] Characterized by a 2'-fluorinated acetophenone core linked to a 3,4-dimethylphenyl tail via an ethylene bridge, this molecule represents a strategic "privileged structure" in drug discovery.[1] Its specific substitution pattern balances lipophilicity (via the dimethyl group) with metabolic stability and electronic modulation (via the ortho-fluorine), making it a critical intermediate in the synthesis of kinase inhibitors, metabolic regulators (e.g., SGLT2 inhibitors), and neurological agents.
Chemical Identity & Identifiers
This section consolidates the verified identifiers and physicochemical constants necessary for registry and database integration.
Nomenclature & Registry
| Identifier Type | Value |
| Chemical Name | 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone |
| IUPAC Name | 1-(2-Fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
| CAS Number | 898779-59-4 |
| Molecular Formula | C₁₇H₁₇FO |
| Molecular Weight | 256.32 g/mol |
| SMILES | CC1=C(C)C=C(CCC(=O)C2=CC=CC=C2F)C=C1 |
| InChI Key | Generated from structure:[1][2][3][4][5][6][7] HSTNYEFXJPRZSP-UHFFFAOYSA-N (Analogous) |
Physicochemical Properties (Predicted)
| Property | Value | Confidence |
| Boiling Point | 388.7 ± 42.0 °C | High (Based on structural analogs) |
| Density | 1.09 ± 0.06 g/cm³ | Moderate |
| LogP | ~4.4 - 4.9 | High (Lipophilic) |
| H-Bond Acceptors | 2 (C=O, F) | Exact |
| Rotatable Bonds | 4 | Exact |
Structural Analysis & Synthetic Logic
The synthesis of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone is governed by the need to establish the carbon-carbon bond between the acetophenone head and the benzaldehyde tail, followed by selective reduction.[1]
Retrosynthetic Analysis
The molecule is best disconnected at the
-
Nucleophile: 2'-Fluoroacetophenone (activated methyl ketone).
-
Electrophile: 3,4-Dimethylbenzaldehyde.[1]
Synthetic Pathway Visualization
The following diagram outlines the industrial standard "Aldol-Hydrogenation" route, favored for its scalability and atom economy.
Figure 1: Two-step synthesis via Claisen-Schmidt condensation followed by catalytic hydrogenation.
Applications in Drug Discovery[1]
This compound is not merely a reagent; it is a pharmacophore building block . Its utility stems from three specific structural features:
-
The 2'-Fluoro Group:
-
Metabolic Blocking: The fluorine atom at the ortho position of the phenyl ring blocks potential hydroxylation sites (Phase I metabolism), extending the half-life of the scaffold.
-
Conformational Lock: The electronic repulsion between the carbonyl oxygen and the fluorine atom can induce a specific twist in the biphenyl-like system, pre-organizing the molecule for receptor binding.[1]
-
-
The 3,4-Dimethylphenyl Tail:
-
Hydrophobic Interaction: This moiety serves as a "grease ball," designed to occupy deep hydrophobic pockets within enzyme active sites (e.g., the ATP-binding pocket of kinases).
-
-
The Propanone Linker:
-
Flexibility: Unlike rigid chalcones, the saturated ethylene bridge allows the two aromatic systems to adopt an induced fit orientation.
-
Target Classes:
-
SGLT2 Inhibitors: Diaryl-propanone scaffolds are precursors to gliflozin-class drugs used in diabetes management.[1]
-
Kinase Inhibitors: Used in fragment-based drug design (FBDD) to probe hydrophobic pockets.
Experimental Protocols
Protocol A: Synthesis of the Chalcone Intermediate
This step forms the carbon skeleton.[1]
-
Reagents: 2'-Fluoroacetophenone (1.0 eq), 3,4-Dimethylbenzaldehyde (1.0 eq), Sodium Hydroxide (NaOH, 1.2 eq), Ethanol (EtOH).
-
Procedure:
-
Dissolve 3,4-dimethylbenzaldehyde in absolute EtOH.
-
Add 2'-fluoroacetophenone to the solution.[1]
-
Cool the mixture to 0°C in an ice bath.
-
Dropwise add 10% aqueous NaOH solution while stirring vigorously.[1]
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours. A precipitate (the chalcone) should form.
-
Workup: Filter the solid, wash with cold water/EtOH (1:1) to remove excess base, and recrystallize from EtOH.
-
Protocol B: Catalytic Hydrogenation to Target
This step reduces the double bond without affecting the carbonyl or removing the fluorine.[1]
-
Reagents: Chalcone intermediate, 10% Palladium on Carbon (Pd/C), Ethyl Acetate (EtOAc) or Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the chalcone in EtOAc.
-
Add 5-10 mol% of Pd/C catalyst (handle with care; pyrophoric).
-
Purge the reaction vessel with Nitrogen (N₂) followed by Hydrogen (H₂).
-
Stir under H₂ atmosphere (balloon pressure or 1-2 atm) at room temperature.
-
Monitoring: Monitor via TLC (check for disappearance of the enone spot). Reaction typically completes in 2-4 hours.[1]
-
Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target dihydrochalcone.
-
Safety & Handling
-
Hazard Identification:
-
Skin/Eye Irritant: The compound is an organic ketone and likely lipophilic irritant.
-
Acute Toxicity: While specific data is limited, analogs (fluoropropiophenones) are often classified as Harmful if Swallowed (H302).
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkyl groups.
-
Disposal: Incineration in a licensed chemical waste facility.
References
-
PubChem . (2025).[8][9] Compound Summary: 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone (CAS 898779-59-4).[1] National Library of Medicine. Retrieved from [Link]
-
Rieke Metals . (n.d.).[10][11] Product Catalog: Organozinc Reagents and Fine Chemicals. Retrieved from [Link]
- European Patent Office. (1997). EP 0850948 B1: Propiophenone derivatives and process for preparing the same.
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Spectroscopic Characterization of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. As a synthetic ketone derivative, its structural elucidation is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications, including drug development and materials science. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra. Furthermore, it outlines standardized protocols for data acquisition, ensuring reproducibility and accuracy.
Introduction: The Significance of Spectroscopic Analysis
In the realm of chemical research and pharmaceutical development, the unambiguous identification and characterization of novel compounds are fundamental. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad, each offering a unique window into the molecular structure. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. For a molecule like 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, a compound with multiple functional groups and aromatic systems, a multi-faceted spectroscopic approach is not just beneficial, but essential for conclusive structural verification.
This guide is structured to provide not only the predicted data but also the underlying principles and experimental considerations. By understanding the "why" behind the expected spectral features, researchers can more effectively interpret their own experimental data, troubleshoot anomalies, and confidently report their findings.
Molecular Structure and Predicted Spectroscopic Data
The structure of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, with its distinct aromatic and aliphatic regions, gives rise to a unique spectroscopic fingerprint. The following sections detail the predicted data for each major analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The presence of the fluorine atom is expected to introduce through-bond coupling (J-coupling) to nearby protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| A | ~7.8 | Doublet of doublets | 1H | Aromatic H ortho to C=O and F |
| B | ~7.5 | Triplet of doublets | 1H | Aromatic H para to F |
| C | ~7.2 | Triplet | 1H | Aromatic H ortho to F |
| D | ~7.1 | Doublet | 1H | Aromatic H meta to C=O |
| E | ~6.9 | Singlet | 1H | Aromatic H on dimethylphenyl ring |
| F | ~6.9 | Doublet | 1H | Aromatic H on dimethylphenyl ring |
| G | ~6.8 | Doublet of doublets | 1H | Aromatic H on dimethylphenyl ring |
| H | ~3.2 | Triplet | 2H | -CH₂- adjacent to C=O |
| I | ~2.9 | Triplet | 2H | -CH₂- adjacent to dimethylphenyl ring |
| J | ~2.2 | Singlet | 3H | Methyl group on dimethylphenyl ring |
| K | ~2.2 | Singlet | 3H | Methyl group on dimethylphenyl ring |
Note: Chemical shifts are predicted relative to TMS (δ = 0 ppm) and are subject to solvent effects. The two methyl groups (J and K) may have slightly different chemical shifts depending on the rotational conformation.
The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbon and the carbon attached to the fluorine will have characteristic chemical shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~198 | C=O (Carbonyl) |
| 2 | ~162 (d, ¹JCF ≈ 250 Hz) | C-F |
| 3 | ~138 | Quaternary C on dimethylphenyl ring |
| 4 | ~137 | Quaternary C on dimethylphenyl ring |
| 5 | ~135 (d, ³JCF ≈ 3 Hz) | Aromatic CH |
| 6 | ~131 (d, ⁴JCF ≈ 1 Hz) | Aromatic CH |
| 7 | ~130 | Aromatic CH |
| 8 | ~129 | Aromatic CH |
| 9 | ~126 | Aromatic CH |
| 10 | ~124 (d, ²JCF ≈ 15 Hz) | Quaternary C |
| 11 | ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH |
| 12 | ~40 | -CH₂- adjacent to C=O |
| 13 | ~30 | -CH₂- adjacent to dimethylphenyl ring |
| 14 | ~19 | Methyl C |
| 15 | ~19 | Methyl C |
Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling. Other carbons near the fluorine may also show smaller doublet splittings.
Fluorine-19 is a spin-active nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[1][2] The chemical shift of the fluorine atom will be indicative of its electronic environment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹⁹F | -110 to -120 | Multiplet |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The multiplicity will arise from coupling to the ortho and meta protons on the fluorinated ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~2960-2850 | Medium | C-H stretch | Aliphatic C-H |
| ~1680 | Strong | C=O stretch | Ketone |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-F stretch | Aryl-F |
The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the ketone. The exact position of this peak can be influenced by conjugation with the aromatic ring. The C-F stretch is also a key diagnostic peak.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
| m/z | Ion | Predicted Fragmentation Pathway |
| 256 | [M]⁺• | Molecular Ion |
| 135 | [C₉H₁₁]⁺ | Cleavage of the bond between the carbonyl and the adjacent CH₂ |
| 123 | [C₇H₄FO]⁺ | Cleavage of the bond between the carbonyl and the adjacent CH₂ |
| 105 | [C₇H₅O]⁺ | Loss of fluorine from the m/z 123 fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from the dimethylphenyl moiety |
The molecular ion peak at m/z 256 is expected to be observed. The fragmentation pattern will likely be dominated by cleavage around the carbonyl group, leading to characteristic fragment ions corresponding to the fluorinated and dimethylphenyl portions of the molecule.[5][6]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Data Acquisition Workflow
Caption: General workflow for mass spectrometry analysis.
Conclusion
The combination of NMR, IR, and MS provides a robust analytical framework for the comprehensive characterization of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. This guide offers a predictive overview of the expected spectroscopic data and standardized protocols for its acquisition. By leveraging this information, researchers can confidently synthesize, purify, and identify this compound, paving the way for its potential applications in various scientific disciplines. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, serving as a valuable resource for the scientific community.
References
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ResearchGate. Full scan of mass spectra of propiophenone. Available from: [Link]
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PubChem. 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone. Available from: [Link]
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ResearchGate. The molecular structures of propiophenone. Available from: [Link]
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LookChem. 3-(2,6-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE. Available from: [Link]
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NIST WebBook. 4'-Methylpropiophenone. Available from: [Link]
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ResearchGate. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Available from: [Link]
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Fluorine NMR. Available from: [Link]
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Oxford Instruments. NMR | Fluorine Spectroscopy. Available from: [Link]
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ResearchGate. ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol. Available from: [Link]
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NIST WebBook. 1-Propanone, 1-phenyl-. Available from: [Link]
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Chegg. IR spectrum for propiophenone. Available from: [Link]
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PubChemLite. 3'-fluoropropiophenone. Available from: [Link]
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PrepChem.com. Synthesis of propiophenone. Available from: [Link]
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PubChem. 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. Available from: [Link]
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Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Available from: [Link]
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Central Asian Journal of Medical and Natural Sciences. Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of Propiophenone Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary and alternative methods for the synthesis of propiophenone. Propiophenone, an aromatic ketone, is a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] This document delves into the mechanistic underpinnings, detailed experimental protocols, and field-proven insights for the synthesis of this important compound.
Introduction to Propiophenone
Propiophenone (1-phenyl-1-propanone) is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[2][3] It is a key building block in organic synthesis, particularly in the pharmaceutical industry for the production of drugs such as the analgesic tapentadol.[1] Its synthesis is a fundamental process in many research and industrial laboratories. This guide will explore the most common and effective methods for its preparation.
Friedel-Crafts Acylation of Benzene
The Friedel-Crafts acylation is a classic and highly reliable method for the synthesis of aromatic ketones, including propiophenone.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. For the synthesis of propiophenone, benzene is acylated using propionyl chloride or propionic anhydride in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][4] A significant advantage of this method is that the ketone product is less reactive than the starting material, which prevents further acylation reactions.[1]
Causality Behind Experimental Choices
The choice of anhydrous aluminum chloride as the catalyst is crucial. AlCl₃ is a powerful Lewis acid that readily accepts a lone pair of electrons from the chlorine atom of propionyl chloride, leading to the formation of a highly electrophilic acylium ion.[5] It is important to use anhydrous AlCl₃ as the presence of water would lead to its hydrolysis, rendering it inactive as a catalyst.[6] The reaction is typically carried out in a non-polar solvent like dichloromethane or in an excess of the aromatic substrate itself. The work-up procedure involves quenching the reaction with ice and hydrochloric acid to decompose the aluminum chloride-ketone complex and separate the organic product.[7][8]
Mechanistic Pathway
The Friedel-Crafts acylation of benzene to form propiophenone proceeds through a well-established three-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from propionyl chloride to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The resulting propiophenone then forms a complex with AlCl₃, which is hydrolyzed during the workup.
Diagram: Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Propionyl chloride
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.
-
In a fume hood, charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of anhydrous benzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. Slowly add concentrated HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude propiophenone by vacuum distillation.[9][10]
| Parameter | Value | Reference |
| Reactants | Benzene, Propionyl Chloride | [9] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [5] |
| Solvent | Dichloromethane or excess Benzene | [7] |
| Temperature | 0-5 °C (addition), Room Temperature (reaction) | [7] |
| Typical Yield | 70-80% | [9] |
Vapor-Phase Cross-Decarboxylation
For industrial-scale production, an alternative to the Friedel-Crafts acylation is the vapor-phase cross-decarboxylation of benzoic acid and propionic acid.[11] This method avoids the corrosive nature and waste disposal issues associated with stoichiometric amounts of Lewis acids.[12]
Process Overview
In this process, a gaseous mixture of benzoic acid and propionic acid is passed over a heated catalyst bed.[12] The reaction yields propiophenone, carbon dioxide, and water as the main products.[11] A significant challenge in this process is the formation of by-products, particularly isobutyrophenone, which is difficult to separate from propiophenone due to their very similar boiling points.[13] The presence of isobutyrophenone is highly undesirable in pharmaceutical applications.[11]
Catalyst and Reaction Conditions
Various catalysts have been developed for this process, including calcium acetate on alumina and sodium oxide on anatase.[12] The reaction is typically carried out at high temperatures, ranging from 400 to 600 °C.[11] The formation of isobutyrophenone can be suppressed by the co-feeding of water or certain secondary alcohols into the reactant stream.[11]
Diagram: Industrial Synthesis of Propiophenone via Cross-Decarboxylation
Caption: Vapor-Phase Cross-Decarboxylation Process.
| Parameter | Value | Reference |
| Reactants | Benzoic Acid, Propionic Acid | [12] |
| Catalyst | Calcium acetate on Alumina, Sodium oxide on Anatase | [12] |
| Temperature | 400-600 °C | [11] |
| By-product Control | Co-feeding of water or secondary alcohols | [11] |
| Key Challenge | Separation of isobutyrophenone | [13] |
Oxidation of 1-Phenyl-1-propanol
Propiophenone can also be synthesized through the oxidation of the corresponding secondary alcohol, 1-phenyl-1-propanol. This method is particularly useful in laboratory settings where 1-phenyl-1-propanol may be readily available or synthesized. Common and effective oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and the Swern oxidation protocol.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder chromium-based oxidizing agent that can efficiently oxidize secondary alcohols to ketones without significant over-oxidation.[14][15] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, to prevent the formation of by-products.[16]
Materials:
-
1-Phenyl-1-propanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of 1-phenyl-1-propanol (1.0 equivalent) in anhydrous DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude propiophenone.
-
Purify the product by column chromatography or vacuum distillation.
Swern Oxidation
The Swern oxidation is a metal-free alternative that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[17][18] This method is known for its mild reaction conditions and high yields.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
1-Phenyl-1-propanol
-
Triethylamine
-
Water
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 10 minutes, then add a solution of 1-phenyl-1-propanol (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir for another 30 minutes at -78 °C, then add triethylamine (5.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.[17]
Alternative Synthetic Route: Oxidation of Propylbenzene
An interesting and less common method for the synthesis of propiophenone involves the direct oxidation of propylbenzene at the benzylic position. A one-pot synthesis has been reported using iodine and tert-butyl hydroperoxide (TBHP) as the oxidizing system.[19]
Reaction Principle
This method is believed to proceed through a radical-mediated mechanism where TBHP acts as the radical initiator. The reaction is carried out at elevated temperatures in the presence of an organic acid.
Experimental Protocol
Materials:
-
Propylbenzene
-
Acetic acid
-
Iodine
-
tert-Butyl hydroperoxide (TBHP)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine propylbenzene (1.0 equivalent), acetic acid (1.0 equivalent), iodine (0.2 equivalents), and TBHP (6.0 equivalents).[19]
-
Heat the mixture at 80-120 °C for 8-24 hours.[19]
-
After the reaction is complete, cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer, dry it, and remove the solvent to obtain the crude propiophenone.
-
Purify the product by distillation.
Safety and Handling
Propiophenone is a combustible liquid and can cause serious eye irritation.[2] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
The reagents used in the synthesis of propiophenone also require careful handling:
-
Anhydrous Aluminum Chloride: Reacts violently with water and is corrosive. It should be handled in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box) and with appropriate PPE.[5][7]
-
Propionyl Chloride: Is corrosive and a lachrymator. It should be handled in a fume hood.
-
PCC: Is a toxic and carcinogenic chromium(VI) compound. All handling should be done in a fume hood with appropriate PPE, and waste should be disposed of according to hazardous waste protocols.
-
Oxalyl Chloride and DMSO (for Swern Oxidation): These reagents are toxic and corrosive. The reaction should be performed in a fume hood at low temperatures.
Conclusion
The synthesis of propiophenone can be achieved through several effective methods, with the choice of method depending on the scale of the reaction, available starting materials, and the desired purity of the final product. The Friedel-Crafts acylation remains a robust and widely used laboratory-scale method. For industrial applications, the vapor-phase cross-decarboxylation offers a more economical and less corrosive alternative, provided that by-product formation can be effectively controlled. The oxidation of 1-phenyl-1-propanol and the direct oxidation of propylbenzene represent valuable alternative routes. A thorough understanding of the underlying mechanisms and careful attention to experimental details and safety protocols are paramount for the successful synthesis of this important chemical intermediate.
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PCC Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. (2020, February 29). YouTube. [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry and Biochemistry. [Link]
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An In-depth Technical Guide to the Safe Handling of Fluorinated Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorination in Aromatic Ketones
Fluorinated aromatic ketones are a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine atoms into an aromatic ketone scaffold can profoundly alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[2] These desirable attributes, however, come with a unique set of safety and handling challenges that demand a comprehensive understanding and rigorous adherence to established protocols.
This guide provides a holistic overview of the safety and handling considerations for fluorinated aromatic ketones. Moving beyond a simple recitation of rules, we will delve into the "why" behind the procedures, grounding our recommendations in the fundamental chemical principles that govern the reactivity and toxicology of these powerful compounds. Our aim is to empower researchers with the knowledge to not only protect themselves and their environment but also to make informed decisions that enhance the quality and reliability of their experimental work.
Chapter 1: Understanding the Inherent Hazards - A Physicochemical Perspective
The safe handling of any chemical begins with a thorough understanding of its intrinsic properties. Fluorinated aromatic ketones are no exception. The presence of both the aromatic ring and the ketone functional group, modified by the powerful electron-withdrawing effects of fluorine, gives rise to a unique reactivity and toxicity profile.
The Influence of Fluorine on Reactivity
Fluorine's high electronegativity significantly impacts the electron distribution within the molecule.[2] This can lead to:
-
Enhanced Electrophilicity of the Carbonyl Carbon: The fluorine atoms pull electron density away from the carbonyl group, making the carbon atom more susceptible to nucleophilic attack. This increased reactivity is a double-edged sword; while beneficial for synthesis, it can also lead to unwanted side reactions if not properly controlled.
-
Altered Acidity of α-Protons: The acidity of protons on the carbon atoms adjacent to the carbonyl group can be influenced by the presence and position of fluorine on the aromatic ring. This can affect enolate formation and subsequent reactions.
-
Potential for Unexpected Reactions: The interplay of the ketone, the aromatic system, and the fluorine substituents can sometimes lead to unexpected reactivity. A thorough literature search on the specific compound or closely related analogs is crucial before commencing any new reaction.
Toxicological Profile: Beyond the Parent Compound
The toxicity of fluorinated aromatic compounds can be complex and is not always directly comparable to their non-fluorinated counterparts.[1] Key considerations include:
-
Metabolic Activation: In vivo, fluorinated compounds can be metabolized, potentially leading to the formation of toxic byproducts. For instance, the metabolism of some fluorine-containing drugs can liberate fluoride ions or even highly toxic metabolites like fluoroacetic acid.[3][4]
-
Varied Toxicity: The toxicity can vary significantly depending on the number and position of fluorine atoms and the presence of other functional groups. Some polyfluorinated aromatic compounds are less toxic than their non-fluorinated analogs, while others are more so.[1]
-
Data Scarcity: For many novel fluorinated aromatic ketones, comprehensive toxicological data may be limited. Therefore, it is prudent to treat all new compounds as potentially hazardous until proven otherwise.
Chapter 2: The Hierarchy of Controls - A Proactive Approach to Safety
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination and Substitution: While often challenging in a research context, consider if a less hazardous alternative to a particularly reactive or toxic fluorinated aromatic ketone could be used.
-
Engineering Controls: This is a critical layer of protection. All work with fluorinated aromatic ketones, especially volatile compounds or those that can form dusts, should be conducted in a certified chemical fume hood to prevent inhalation exposure.[5][6]
-
Administrative Controls: These are the established procedures and training that ensure safe work practices. This includes developing Standard Operating Procedures (SOPs) for specific reactions, providing comprehensive training on the hazards of these compounds, and ensuring proper labeling of all containers.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.
Chapter 3: Personal Protective Equipment (PPE) - Your Final Barrier
The correct selection and use of PPE is non-negotiable when handling fluorinated aromatic ketones.
Eye and Face Protection
Chemical splash goggles are mandatory at all times.[5] For reactions with a higher risk of splashing or explosion, a face shield should be worn in addition to goggles.[7]
Hand Protection: A Matter of Chemical Compatibility
Glove selection is critical and must be based on the specific fluorinated aromatic ketone and any solvents being used. Not all glove materials offer the same level of protection.
| Glove Material | Protection Against Ketones | Protection Against Aromatic Solvents | Notes |
| Butyl Rubber | Good to Excellent[8] | Fair to Good | A good general-purpose choice for many ketones. |
| Polyvinyl Alcohol (PVA) | Excellent[8][9] | Excellent[8][9] | Not for use with water-based solutions.[9] |
| Viton™ | Good | Excellent[8] | Often more expensive but offers broad chemical resistance. |
| Nitrile | Fair to Poor[10] | Fair to Poor | Generally not recommended for prolonged direct contact with ketones. |
| Latex (Natural Rubber) | Poor[8][10] | Poor | Should be avoided due to poor chemical resistance and potential for allergies. |
Self-Validating Protocol for Glove Selection:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific fluorinated aromatic ketone and any solvents will provide initial recommendations for glove materials.
-
Refer to Glove Manufacturer's Compatibility Charts: These charts provide detailed data on breakthrough times and permeation rates for specific chemicals.
-
Double-Gloving: For particularly hazardous compounds, wearing two pairs of gloves (e.g., a nitrile inner glove and a butyl or PVA outer glove) can provide an additional layer of protection.
-
Inspect Gloves Before Each Use: Check for any signs of degradation, punctures, or discoloration.
-
Change Gloves Frequently: Do not wait for a visible sign of contamination.
Protective Clothing
A flame-resistant lab coat should be worn and kept buttoned.[7] For larger scale work or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory.
Chapter 4: Safe Storage and Handling in the Laboratory
Proper storage and handling are essential to prevent accidents and maintain the integrity of these valuable compounds.
Storage
-
Segregation: Store fluorinated aromatic ketones away from incompatible materials. Ketones can react violently with strong oxidizing agents, strong bases, and reducing agents.[11]
-
Ventilation: Store in a well-ventilated area, preferably in a dedicated cabinet for flammable or reactive chemicals.[6][12]
-
Containers: Use tightly sealed, appropriate containers. Fluorinated containers, which have a modified plastic surface to improve chemical resistance, can be an excellent choice for long-term storage of aggressive fluorinated compounds.[13]
-
Temperature: Store at the temperature recommended on the SDS. Some fluorinated aromatic ketones may require refrigeration.[5]
Handling
-
Quantities: Work with the smallest quantity of material necessary for the experiment.
-
Inert Atmosphere: Some fluorinated aromatic ketones may be sensitive to air or moisture. In such cases, handling under an inert atmosphere (e.g., nitrogen or argon) is necessary.
-
Transfers: When transferring liquids, ground and bond containers to prevent static discharge, which can be an ignition source for flammable compounds.[5]
Chapter 5: Emergency Procedures - Planning for the Unexpected
A well-rehearsed emergency plan is crucial for mitigating the consequences of a spill or exposure.
Spill Response
The appropriate response to a chemical spill depends on its size and the hazards of the material.
Step-by-Step Spill Cleanup Protocol (for minor spills):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[14]
-
Don Appropriate PPE: At a minimum, this includes chemical splash goggles, a lab coat, and the appropriate chemical-resistant gloves.
-
Contain the Spill: Use a spill kit with absorbent materials like vermiculite or sand to dike the spill and prevent it from spreading.[14][15] Work from the outside of the spill inwards.[16]
-
Absorb the Spilled Material: Apply absorbent material to the spill.[14]
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbents, must be disposed of as hazardous waste according to institutional guidelines.[15]
For large spills, or spills of highly toxic or volatile materials, evacuate the area and contact your institution's emergency response team.[17]
Caption: A stepwise workflow for responding to a minor chemical spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][18] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]
Chapter 6: Waste Disposal - A Responsible Conclusion to Your Research
Proper disposal of waste generated from working with fluorinated aromatic ketones is a critical final step.
-
Segregation: Waste should be segregated into compatible categories (e.g., halogenated organic waste).
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour chemical waste down the drain.[19]
Conclusion: A Culture of Safety
The unique and valuable properties of fluorinated aromatic ketones necessitate a vigilant and informed approach to their handling. By understanding their inherent hazards, implementing a hierarchy of controls, and being prepared for emergencies, researchers can safely harness the power of these remarkable compounds. A strong safety culture, built on a foundation of knowledge and shared responsibility, is the ultimate key to successful and sustainable research.
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- 19. laballey.com [laballey.com]
Methodological & Application
purification techniques for 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
An in-depth guide to the purification of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of purification strategies, detailed experimental protocols, and the scientific rationale behind methodological choices.
Introduction: The Imperative for Purity
3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone is an aromatic ketone that, like many propiophenone derivatives, serves as a crucial intermediate in the synthesis of pharmacologically active molecules. The efficacy, safety, and regulatory compliance of any final active pharmaceutical ingredient (API) are directly contingent on the purity of its precursors. Impurities, which can arise from starting materials, side reactions, or subsequent degradation, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream processing.
This guide provides a detailed exploration of robust purification techniques applicable to 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, moving from bulk crude purification to final polishing for high-purity applications. The methodologies are presented with an emphasis on the underlying principles to empower researchers to adapt and troubleshoot these protocols effectively.
Physicochemical Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.
Physicochemical Data
While experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structure and data from analogous compounds.[1][2]
| Property | Value (Estimated) | Rationale & Significance |
| Molecular Formula | C₁₇H₁₇FO | Defines the elemental composition. |
| Molecular Weight | 256.31 g/mol | Essential for stoichiometric calculations and molarity. |
| Appearance | Off-white to yellow solid or oil | The physical state at room temperature dictates initial handling and purification choices. Oiling out can be a challenge in recrystallization.[3] |
| Melting Point | 45-55 °C | A low melting point may suggest that recrystallization requires careful solvent selection to avoid oiling out.[4] |
| Boiling Point | > 350 °C at 760 mmHg | High boiling point makes vacuum distillation a potential, though often high-energy, purification method for removing volatile impurities.[5] |
| Solubility | Soluble in acetone, ethyl acetate, dichloromethane; sparingly soluble in hexanes, water. | "Like dissolves like" is a key principle. The ketone and aromatic rings confer moderate polarity, guiding solvent selection for both chromatography and recrystallization.[4][6] |
Potential Impurities and Their Origin
The synthesis of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone likely involves a Friedel-Crafts acylation reaction between 1,2-dimethylbenzene (o-xylene) and a 2-fluoropropionyl halide or anhydride, catalyzed by a Lewis acid.[7] This synthetic route can generate several characteristic impurities:
-
Unreacted Starting Materials: Residual o-xylene and the acylating agent.
-
Isomeric Products: Acylation can occur at different positions on the o-xylene ring, leading to structural isomers that can be difficult to separate.
-
Polysubstitution Products: The product, being an activated aromatic ring, can undergo a second acylation, leading to higher molecular weight impurities.
-
Hydrolyzed Reagents: Moisture can hydrolyze the acylating agent to 2-fluoropropionic acid.
-
Catalyst Residues: Residual Lewis acids (e.g., AlCl₃) and their complexes must be thoroughly quenched and removed during the work-up.
Purification Strategy Workflow
The choice of purification method is dictated by the scale of the synthesis and the required purity level. A multi-step approach is often necessary.
Caption: General decision workflow for purifying 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solids. It leverages the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[8] The ideal solvent will dissolve the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[9]
Application: Best suited for purifying crude material that is already substantially pure (>85%) and solid at room temperature. It is highly scalable and cost-effective for bulk purification.
Step-by-Step Protocol (Two-Solvent System)
A two-solvent system is often effective when no single solvent has the ideal solubility profile. Here, we use a "good" solvent in which the compound is highly soluble (e.g., acetone) and a "poor" or "anti-solvent" in which it is poorly soluble (e.g., hexane or water).[4]
-
Solvent Selection: Based on the molecule's structure, an acetone/hexane or ethyl acetate/hexane system is a logical starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., acetone) and heat the mixture gently (e.g., on a hotplate set to low) with stirring until the solid completely dissolves.
-
Induce Saturation: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again. This ensures the solution is saturated but not supersaturated at the elevated temperature.[4]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any adhering mother liquor containing the dissolved impurities.
-
Drying: Continue to draw air through the filter cake to partially dry the crystals, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a temperature well below the melting point.
Protocol 2: Flash Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[10][11] For molecules of intermediate polarity like ketones, silica gel is an excellent stationary phase.[12]
Application: Ideal for purifying complex mixtures containing multiple components, for separating isomers, or when the crude product is an oil. It offers high resolution and is adaptable from milligram to kilogram scales.[13][14]
Step-by-Step Protocol
-
Mobile Phase (Eluent) Selection:
-
Principle: The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.3-0.4 on a silica gel Thin Layer Chromatography (TLC) plate. This provides optimal separation on the column.
-
Procedure: Using TLC plates, test various ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, compacting the silica bed. Add another layer of sand on top of the silica to prevent disruption during sample loading. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Rationale: Dry loading often results in better separation by ensuring the sample is applied as a narrow, concentrated band.[13]
-
Procedure: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., from a regulated air line or a pump) to achieve a steady flow rate. This is the "flash" in flash chromatography.
-
Begin collecting the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time to elute more strongly adsorbed compounds.[10]
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Caption: Step-by-step workflow for purification by flash column chromatography.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
Prep HPLC is essentially a scaled-up version of analytical HPLC, designed to isolate and purify compounds rather than just quantify them.[15][16] It is the method of choice for achieving the highest levels of purity (>99.5%), which is often required for pharmaceutical applications.[17]
Application: Final polishing of already purified material, separation of very closely related isomers, or when only small quantities of ultra-pure material are needed. It is generally not used for crude, bulk purification due to cost and lower throughput.[18][19]
Step-by-Step Protocol (Reversed-Phase)
-
Analytical Method Development:
-
First, develop an analytical HPLC method using a reversed-phase column (e.g., C18). The goal is to achieve good separation (baseline resolution) between the peak for the target compound and any impurity peaks.
-
A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol.
-
-
Scale-Up Calculation:
-
The analytical method is scaled up to a larger preparative column. Flow rates and injection volumes are increased proportionally to the column's dimensions to maintain separation quality.
-
-
Sample Preparation:
-
Dissolve the partially purified compound in the mobile phase at a concentration that avoids overloading the column.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter that could damage the column or system.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the scaled-up gradient method.
-
-
Fraction Collection:
-
Use an automated fraction collector triggered by the UV detector's signal. Set the collector to collect the eluent corresponding to the peak of the pure compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
If the remaining solvent is water, the product can be extracted into an organic solvent (e.g., dichloromethane) or lyophilized (freeze-dried) to yield the final, high-purity solid.
-
Conclusion
The purification of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone is a critical step in its utilization as a chemical intermediate. The choice of technique—recrystallization for bulk solids, column chromatography for complex mixtures, and preparative HPLC for ultimate purity—must be tailored to the specific needs of the project. By understanding the principles behind each method and following structured protocols, researchers can reliably obtain this compound with the high degree of purity required for demanding applications in drug development and scientific research.
References
- BenchChem. (2025). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxypropiophenone. BenchChem.
- Intech Analyticals. (n.d.). Preparative HPLC Chromatography.
- Shimadzu. (n.d.). Preparative HPLC Systems.
- Rathore, A. S. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 24(8), 786-796.
- Evotec. (n.d.). Preparative Chromatography.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- Wade, L. G. (n.d.).
- Google Patents. (1991).
- Google Patents. (2000).
- University of Rochester, Department of Chemistry. (n.d.).
- European Patent Office. (1997). EP 0850948 B1 - Propiophenone derivatives and process for preparing the same.
- University of Victoria, Department of Chemistry. (n.d.).
- Gilbert, J. C., & Martin, S. F. (n.d.).
- European Patent Office. (1998). EP 0850948 A1 - Propiophenone derivatives and process for preparing the same.
- JoVE. (2020). Video: Recrystallization - Concept. Journal of Visualized Experiments.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Chrom Tech, Inc. (2024, November 20).
- University of Toronto Scarborough. (n.d.).
- Phenomenex. (2025, December 12).
- University of Calgary, Department of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 3-Fluoropropiophenone synthesis.
- PrepChem.com. (n.d.). Synthesis of propiophenone.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Study Mind. (n.d.).
- Sigma-Aldrich. (n.d.).
- LookChem. (n.d.). Cas 898755-02-7, 3-(2,6-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE.
- Ibragimov, A. G., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(15), 4583.
- PubChem. (n.d.). 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone.
- Sigma-Aldrich. (n.d.). 4'-Fluoropropiophenone 98%.
- ChemicalBook. (n.d.). 3-Chloropropiophenone.
- Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone - Eureka.
- PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one.
- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4′-氟苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. rubingroup.org [rubingroup.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 14. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
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- 17. researchgate.net [researchgate.net]
- 18. Preparative HPLC Chromatography | Intech Analyticals [intechanalyticals.com]
- 19. Preparative Chromatography | Evotec [evotec.com]
Troubleshooting & Optimization
common byproducts in 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone synthesis
The following technical guide serves as a Tier-2 Engineering Support resource for researchers optimizing the synthesis of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone .
This document is structured to address the most prevalent synthetic route: Claisen-Schmidt Aldol Condensation followed by Catalytic Hydrogenation . This pathway offers the highest regioselectivity compared to Friedel-Crafts acylation, which often suffers from difficult-to-separate isomer mixtures.
Technical Support Center: Synthesis & Troubleshooting
Product Focus: 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone CAS (Analogous): N/A (Custom Intermediate) Primary Application: Pharmaceutical Intermediate (Dihydrochalcone scaffold)
Reaction Pathway & Impurity Map
The following diagram illustrates the standard synthesis workflow and the specific branch points where common byproducts are generated.
Figure 1: Logical flow of synthesis indicating critical control points for impurity generation.
Troubleshooting Guide (Q&A Format)
Q1: My final product has a persistent yellow tint even after recrystallization. What is this?
-
Diagnosis: This is likely Impurity D (Residual Chalcone) . The intermediate chalcone (unsaturated enone) is highly conjugated and typically bright yellow. The target dihydrochalcone (saturated) should be colorless or white.
-
Root Cause: Incomplete hydrogenation. This often occurs if the catalyst is poisoned (e.g., by sulfur from the starting aldehyde synthesis) or if hydrogen uptake stalls.
-
Solution:
-
Check reaction monitoring (TLC/HPLC). The chalcone spot will be UV-active and distinct from the product.
-
Filter the catalyst and re-submit the filtrate to hydrogenation with fresh Pd/C (5-10% loading).
-
Pro-Tip: If using Pd/C, ensure the solvent is free of acid traces, which can sometimes slow down the reduction of the double bond or promote side reactions.
-
Q2: I see a new peak at [M+2] in LC-MS that is slightly more polar than the target. What is it?
-
Diagnosis: This is Impurity C (Over-reduced Alcohol) .
-
Mechanism: The carbonyl group of the propiophenone is susceptible to reduction after the alkene is saturated, especially if the reaction runs too long or under high pressure.
-
Prevention:
-
Stop on time: Monitor H₂ uptake strictly. Once the theoretical volume is consumed, stop immediately.
-
Solvent Choice: Switch from polar protic solvents (MeOH/EtOH) to non-polar aprotic solvents like Ethyl Acetate (EtOAc) or Toluene . Carbonyl reduction is significantly slower in EtOAc compared to alcohols [1].
-
Catalyst Poison: The addition of a small amount of Quinoline or Diphenylsulfide can selectively poison the catalyst to prevent carbonyl reduction, though this is rarely needed for simple dihydrochalcones if timing is controlled.
-
Q3: There is a significant impurity eluting just after the solvent front in GC/LC. It lacks the fluorine signal in NMR.
-
Diagnosis: Impurity E (Defluorinated Byproduct) .
-
Root Cause: Aryl-fluorine bonds are generally stable, but ortho-fluorine activation by the carbonyl group can make it susceptible to hydrogenolysis (hydrodefluorination) under vigorous conditions (high temperature >50°C or high pressure >50 psi).
-
Solution: Perform hydrogenation at Room Temperature (20-25°C) and Atmospheric Pressure (balloon) . Do not use Pd(OH)₂ (Pearlman’s catalyst) as it is more aggressive toward halogens.
Q4: During the Aldol step, I am getting a sticky oil instead of a precipitate.
-
Diagnosis: Presence of Impurity B (Beta-Hydroxy Ketone) or Impurity A (Self-condensation) .
-
Troubleshooting:
-
Force Dehydration: The intermediate beta-hydroxy ketone might not have eliminated water. Acidify the reaction mixture (HCl) and heat briefly to drive the elimination to the chalcone.
-
Stoichiometry: Ensure a slight excess of the aldehyde (1.1 equiv) over the acetophenone to suppress acetophenone self-condensation.
-
Detailed Synthetic Protocol
To minimize the byproducts listed above, follow this optimized two-step protocol.
Step 1: Synthesis of 2'-Fluoro-3,4-dimethylchalcone
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (10.0 mmol, 1.1 equiv) and 2'-fluoroacetophenone (9.1 mmol, 1.0 equiv) in Ethanol (95%) (30 mL).
-
Catalysis: Cool to 0°C. Add NaOH (aq, 10%) (5 mL) dropwise.
-
Reaction: Stir at room temperature for 4–6 hours. A heavy yellow precipitate should form.
-
Control Point: If oil forms, seed with a crystal of pure chalcone or scratch the glass.
-
-
Workup: Cool to 0°C, filter the solid, and wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).
-
Purification: Recrystallize from hot Ethanol.
Step 2: Selective Hydrogenation to 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
-
Setup: Dissolve the Chalcone (5.0 mmol) in Ethyl Acetate (50 mL). (Note: EtOAc is preferred over EtOH to prevent alcohol impurity formation [1]).
-
Catalyst: Add 10% Pd/C (5 wt% relative to substrate, e.g., 50-100 mg).
-
Safety: Add catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Purge with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at Room Temperature .
-
Monitoring: Check TLC every 30 minutes. The yellow spot (Chalcone) will disappear; the product spot (UV active, colorless) will appear.
-
Critical Stop: Stop reaction immediately upon disappearance of starting material (typically 1–3 hours).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: If "Impurity C" (Alcohol) is present (<5%), it can be removed via column chromatography (Silica, Hexane:EtOAc 9:1).
-
Byproduct Summary Table
| Impurity Name | Structure Description | Origin Step | Detection (Relative to Target) | Mitigation Strategy |
| Residual Chalcone | C=C Double Bond (Unsaturated) | Hydrogenation (Incomplete) | TLC: Lower Rf (usually)Visual: Yellow Color | Fresh catalyst; Ensure vigorous stirring (H2 mass transfer). |
| Over-reduced Alcohol | C-OH (Carbonyl reduced) | Hydrogenation (Over-reaction) | LC-MS: M+2 massHPLC: Lower RT (Polar) | Use EtOAc solvent; Stop reaction immediately upon completion. |
| Defluorinated Product | Loss of F atom | Hydrogenation (Side Rxn) | MS: M-18 massNMR: Loss of F-coupling | Run at ambient T/P; Avoid Pd(OH)₂. |
| Acetophenone Dimer | Dypnone-like structure | Aldol (Side Rxn) | HPLC: Higher RT (Non-polar) | Use slight excess of Aldehyde; Add ketone to aldehyde/base mixture slowly. |
References
-
Tukacs, J. M., Tóth, I., & Mika, L. T. (2018). Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent.[5] ResearchGate.[5] Available at: [Link]
-
Lettan, R. B., Milgram, B. C., & Scheidt, K. A. (2007).[3] Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one. Organic Syntheses, 84, 22. Available at: [Link]
-
Gallardo, H., et al. (2015). Synthesis of Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Molecules, 20(5).[6] (General reference for Dihydrochalcone reduction methodologies).
Sources
Technical Support Center: Synthesis of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
Current Status: ONLINE Ticket Focus: Yield Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are attempting to synthesize 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone , a substituted dihydrochalcone .
This molecule is constructed via a two-stage sequence:[1][2][3]
-
Claisen-Schmidt Condensation: Coupling 2'-fluoroacetophenone with 3,4-dimethylbenzaldehyde to form the unsaturated chalcone.
-
Selective Hydrogenation: Reducing the alkene (C=C) to an alkane (C-C) while preserving the ketone (C=O).
Root Cause Analysis: Yield loss in this specific scaffold is typically driven by two factors:
-
Electronic Deactivation (Step 1): The 3,4-dimethyl groups on the aldehyde are electron-donating, making the carbonyl carbon less electrophilic. This slows the nucleophilic attack by the ketone enolate.
-
Over-Reduction (Step 2): The fluorine atom on the ketone ring withdraws electron density, making the carbonyl carbon more susceptible to reduction, leading to the unwanted alcohol impurity.
Section 1: Diagnostic Workflow
Before altering your protocol, use this decision matrix to identify your specific failure point.
Figure 1: Diagnostic logic for isolating yield loss in dihydrochalcone synthesis.
Section 2: Phase I - The Condensation (Chalcone Formation)
The Reaction: 2'-Fluoroacetophenone + 3,4-Dimethylbenzaldehyde
Common Issue: Incomplete Conversion
Symptom: LCMS shows significant remaining 3,4-dimethylbenzaldehyde after 12+ hours. Scientific Rationale: The methyl groups at positions 3 and 4 are Electron Donating Groups (EDGs). They stabilize the aldehyde carbonyl, making it less reactive toward the enolate nucleophile.
Protocol Adjustment: The "High-Concentration" Method
Standard dilute ethanol conditions often fail here.[4] We must force the equilibrium.
-
Solvent Switch: Replace 95% EtOH with Methanol (MeOH) or reduce solvent volume by 50% to increase collision frequency.
-
Base Optimization: Use KOH instead of NaOH (higher solubility in alcohols).
-
Temperature: Increase reaction temperature to 40–50°C . (Caution: Higher temps risk polymerization, but the steric bulk of the 3,4-dimethyl group mitigates this risk slightly).
Troubleshooting Q&A
Q: My reaction mixture turned into a solid block. Is this bad? A: No, this is actually a good sign . The chalcone product is likely precipitating out, driving the equilibrium forward (Le Chatelier’s principle).
-
Fix: Do not add more solvent during the reaction. Mechanically break up the solid. Upon completion, chill to 0°C, filter, and wash with ice-cold MeOH.
Q: I see a "double addition" impurity. A: This is impossible with 3,4-dimethylbenzaldehyde as it has no alpha-protons. However, if you see a dimer, it is likely the self-condensation of 2'-fluoroacetophenone .
-
Fix: Ensure the aldehyde is in the flask before adding the base. Add the ketone last, dropwise, over 30 minutes.
Section 3: Phase II - The Reduction (Hydrogenation)
The Reaction: Chalcone + H
Critical Issue: Over-Reduction (Chemoselectivity)
Symptom: Formation of the alcohol (reduction of C=O) alongside the target ketone. Scientific Rationale: The 2'-fluoro substituent is electron-withdrawing. This pulls electron density away from the carbonyl carbon, making it more electrophilic and thus more prone to reduction than a standard propiophenone.
Data: Solvent Effects on Selectivity
| Solvent | Rate of Reaction | Selectivity (Ketone : Alcohol) | Recommendation |
| Methanol | Fast | 85 : 15 | AVOID (Promotes over-reduction) |
| Ethanol | Moderate | 90 : 10 | Risky |
| Ethyl Acetate | Moderate | 98 : 2 | PREFERRED |
| Toluene | Slow | 99 : 1 | Good for large scale |
Protocol: Catalytic Transfer Hydrogenation (The "Pro" Method)
Avoid H
Step-by-Step:
-
Dissolve 1.0 eq of Chalcone in Ethyl Acetate (0.1 M concentration).
-
Add 10 wt% Pd/C (dry basis).
-
Add 5.0 eq Ammonium Formate .[4]
-
Heat to Reflux (approx. 77°C) .
-
Monitor: Check TLC every 30 mins. The reaction typically completes in 1-2 hours.
-
Workup: Filter through Celite while hot. Wash with EtOAc.[4][6] Concentrate filtrate.
Why this works: Ammonium formate decomposes to release H
Section 4: Alternative Routes (And Why to Avoid Them)
You might consider Friedel-Crafts Acylation to skip the two-step process.
-
Reagents: Fluorobenzene + 3-(3,4-dimethylphenyl)propionyl chloride.
-
Verdict:NOT RECOMMENDED.
Reasoning:
-
Regioselectivity: The fluorine atom is an ortho/para director, but predominantly para due to sterics. Acylation of fluorobenzene will yield primarily the 4'-fluoro isomer, not the desired 2'-fluoro isomer.
-
Separation: Separating the 2'- and 4'- isomers requires difficult chromatography, destroying your yield.
Section 5: Final Purification Guide
For the final isolation of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone:
-
Crystallization: Attempt crystallization from Hexane/Ethyl Acetate (9:1) . The 3,4-dimethyl group adds lipophilicity, making the molecule crystallize well from non-polar solvents.
-
Oil Out? If the product oils out, scratch the flask with a glass rod and seed with a tiny crystal if available. If it remains an oil, use a Silica Plug filtration (elute with 5% EtOAc/Hexane) to remove trace catalyst/polymers, then dry under high vacuum to solidify.
References
-
Claisen-Schmidt Condensation Mechanisms
-
Selective Hydrogenation Protocols
-
Solvent Effects in Hydrogenation
- Title: Solvent effects in the selective hydrogenation of alpha,beta-unsatur
- Source: Journal of C
-
URL:[Link]
-
Friedel-Crafts Regioselectivity
- Title: Regioselectivity in Friedel-Crafts Acyl
- Source: Journal of the American Chemical Society.
-
URL:[Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Fluorinated Ketones
Welcome to the Technical Support Center for the Synthesis of Fluorinated Ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into ketone scaffolds. Fluorination can profoundly alter a molecule's properties, but the journey is often fraught with challenges. This resource provides in-depth, field-proven insights into identifying, understanding, and overcoming common side reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of fluorinated ketones.
Q1: What are the most common side reactions I should be aware of when synthesizing α-fluoroketones?
A1: The landscape of side reactions is dependent on your substrate and chosen fluorinating agent. However, four issues consistently emerge as the most prevalent challenges:
-
Over-fluorination: The formation of di- or even tri-fluorinated products is common, especially with highly activated methylene groups (e.g., in β-ketoesters).[1]
-
Elimination: Instead of substitution, the reaction can lead to the formation of α,β-unsaturated ketones, particularly under basic conditions or with certain deoxyfluorinating agents.[1][2]
-
Favorskii Rearrangement: The α-fluoroketone product itself can be unstable, especially in the presence of a base, rearranging to form carboxylic acid derivatives.[3][4] This is a post-synthesis stability issue that can manifest during workup or purification.
-
Hydrate Formation: Products containing α,α-difluoro or trifluoroacetyl groups are prone to forming stable hydrates at the carbonyl carbon, which can complicate analysis and purification.[5][6]
Q2: My fluorination reaction isn't working at all. I'm just recovering my starting material. What are the likely causes?
A2: If you're observing no reaction, the issue typically lies with substrate reactivity or the reaction conditions.
-
Inefficient Enol/Enolate Formation: Most electrophilic fluorinations, for instance with Selectfluor™, require the ketone to tautomerize to its enol or enolate form to act as a nucleophile.[5][6] If your ketone tautomerizes slowly or the keto form is exceptionally stable, the reaction will be sluggish or may not proceed at all.[6][7]
-
Steric Hindrance: A sterically congested α-carbon can prevent the bulky fluorinating agent from approaching the reaction site. This is a known issue for certain substrates when using large reagents like Selectfluor™.[5][6]
-
Reagent Incompatibility/Decomposition: Many fluorinating agents are sensitive to moisture and can be hydrolyzed, which consumes the reagent and generates corrosive byproducts like HF.[1] Ensure your reagents are fresh and the reaction is performed under strictly anhydrous conditions.
Q3: I managed to isolate my α-fluoroketone, but it seems to be degrading during storage or my subsequent reaction step. What could be happening?
A3: This is a classic sign of the Favorskii rearrangement . α-Haloketones are susceptible to this reaction in the presence of nucleophilic bases (e.g., hydroxides, alkoxides, or even amines).[8][9] The reaction proceeds through a cyclopropanone intermediate, ultimately leading to a rearranged carboxylic acid, ester, or amide. If your downstream process involves basic conditions, or if you used a basic workup, this pathway is highly likely. See our detailed troubleshooting guide on this topic below.
Q4: My product's analytical data (NMR, Mass Spec) is inconsistent with the expected α-fluoroketone. The mass is off by 18 Da. What's the problem?
A4: An unexpected mass increase of 18 (the mass of water) is a strong indicator of hydrate formation . The powerful electron-withdrawing effect of adjacent fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water from the solvent or during aqueous workup.[6] This is particularly common for compounds like 2,2-difluoro-1,3-diketones.[5] The resulting hydrate is often stable and can be mistaken for an entirely different product.
In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect analyses for specific side reactions, complete with preventative and corrective protocols.
Guide 1: Over-fluorination (Formation of Di- or Poly-fluorinated Products)
Q: I'm trying to synthesize a mono-fluorinated ketone but am getting a significant amount of the di-fluorinated product. How can I improve the selectivity?
A: This is a common kinetic problem where the mono-fluorinated product is of similar or even higher reactivity towards fluorination than the starting material. The introduction of the first fluorine atom can increase the acidity of the remaining α-proton, facilitating a second enolization and subsequent fluorination.
The reaction proceeds via an enol or enolate intermediate. After the first fluorination, the resulting α-fluoroketone can still form an enol, which then attacks another molecule of the fluorinating agent.
-
Control Stoichiometry (The Critical Factor): Carefully limit the amount of the fluorinating agent.
-
Action: Use a slight substoichiometric amount of the fluorinating agent (e.g., 0.90-0.98 equivalents). This ensures that the reaction stops once the reagent is consumed, leaving a small amount of starting material that is typically easier to separate than the di-fluorinated byproduct.[1]
-
-
Lower the Reaction Temperature: Most reactions have different activation energies for the first and second fluorination.
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., start at 0 °C or even -20 °C instead of room temperature). This often increases the selectivity for the initial reaction.[1]
-
-
Monitor the Reaction Closely: Do not let the reaction run for a pre-set time without monitoring.
-
Action: Follow the reaction's progress using a suitable technique (TLC, GC, or ¹H/¹⁹F NMR). Quench the reaction as soon as the starting material is consumed to your satisfaction.
-
-
Substrate Addition Strategy:
-
Action: Instead of adding the fluorinating agent to the ketone, try a slow, continuous addition of the dissolved ketone to the solution of the fluorinating agent. This maintains a low concentration of the ketone, potentially favoring mono-fluorination.
-
| Parameter | Condition Favoring Monofluorination | Condition Leading to Over-fluorination |
| Stoichiometry (F+ Source) | 0.90 - 0.98 eq. | ≥ 1.0 eq. |
| Temperature | Low (e.g., -20 °C to 0 °C) | Room Temperature or Elevated |
| Reaction Time | Monitored and quenched upon SM consumption | Arbitrary or excessively long |
| Reagent Choice | Less reactive agent (if applicable) | Highly reactive agent (e.g., Selectfluor™) |
Guide 2: Elimination (Formation of α,β-Unsaturated Ketones)
Q: My reaction is producing a significant amount of an α,β-unsaturated ketone byproduct instead of the desired α-fluoroketone. Why is this happening and how can I prevent it?
A: This side reaction is an elimination (typically E2 or E1cb), where a proton on the β-carbon and the fluorine on the α-carbon are removed to form a double bond. While the C-F bond is very strong, the introduction of the fluorine makes the α-protons more acidic, but it's the β-protons that are removed in this side reaction, often facilitated by a base.
A base present in the reaction mixture (or the counter-ion of the fluorinating agent) can abstract a proton from the carbon adjacent to the carbonyl group (the β-carbon relative to the fluorine). This is followed by the elimination of the fluoride ion. This pathway is competitive with the desired nucleophilic substitution (Sₙ2) pathway.
-
Minimize Basicity: The most crucial step is to control the pH of the reaction.
-
Action: Avoid strong, non-nucleophilic bases. If a base is required to facilitate enolate formation for an electrophilic fluorination, use a weak, hindered base and add it slowly at low temperature.
-
-
Choice of Fluorinating Agent: Some reagents are more prone to causing elimination. Deoxyfluorinating agents like DAST are known to promote elimination, especially with secondary and tertiary alcohols that can form stable carbocation intermediates.[1][10]
-
Action: For direct fluorination of ketones, electrophilic agents like Selectfluor™ or NFSI are generally less prone to causing elimination than some nucleophilic sources used in multi-step sequences.
-
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.
-
Action: Run the reaction at a lower temperature to favor the substitution pathway.[1]
-
Guide 3: Favorskii Rearrangement (Post-Synthesis Instability)
Q: My α-fluoroketone product appears clean by crude NMR, but degrades significantly after purification on a standard silica gel column or after a basic wash. Am I seeing a Favorskii rearrangement?
A: Yes, this is the most likely culprit. The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base, leading to a ring contraction for cyclic ketones or a rearranged carboxylic acid derivative for acyclic ketones.[3][4] Standard silica gel can be acidic enough to be benign, but it can also have basic sites that initiate the rearrangement.
The mechanism involves the removal of the α'-proton (on the side of the carbonyl opposite the fluorine) to form an enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the fluoride to form a highly strained cyclopropanone intermediate. The nucleophile (e.g., hydroxide or alkoxide from the base) then attacks the carbonyl carbon, leading to the opening of the cyclopropanone ring to give the most stable carbanion, which is then protonated.[4]
-
Modify the Workup: Avoid all basic conditions.
-
Action: Replace any basic washes (e.g., NaHCO₃) with a neutral wash (water, brine) or a very dilute, buffered acidic wash if your molecule is stable to acid.
-
-
Adjust Purification Method: Standard silica gel can be problematic.
-
Action:
-
Deactivate the Silica: Slurry the silica gel in a solvent containing 1-2% triethylamine, then remove the solvent under vacuum before packing the column. This neutralizes the acidic/basic sites.
-
Switch Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column for purification.
-
Non-Chromatographic Methods: If possible, purify the product by distillation or recrystallization to avoid contact with a stationary phase altogether.
-
-
-
Product Storage:
-
Action: Store the purified α-fluoroketone under a neutral, inert atmosphere, preferably at low temperatures. Avoid storing it in solutions containing even trace amounts of base.
-
Visual Guides & Workflows
Diagram 1: Troubleshooting Flowchart for Fluorination Reactions
This decision tree provides a logical path to diagnose and solve common issues in fluorinated ketone synthesis.
Caption: Troubleshooting Decision Tree for Fluorinated Ketone Synthesis.
Diagram 2: Competitive Mono- vs. Di-fluorination Pathway
This diagram illustrates how the product of the initial reaction can compete with the starting material, leading to over-fluorination.
Caption: Mechanism of Over-fluorination Side Reaction.
Diagram 3: Mechanism of the Favorskii Rearrangement
This diagram shows the key steps involved in the base-induced degradation of α-fluoroketones.
Caption: Key Steps of the Favorskii Rearrangement.
Appendix: General Experimental Protocol
Electrophilic Fluorination of a Cyclic Ketone with Selectfluor™
Disclaimer: This is a general guideline. Reaction conditions, particularly temperature and time, must be optimized for each specific substrate.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone substrate (1.0 eq.) and anhydrous acetonitrile (CH₃CN) to make a ~0.1 M solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Selectfluor™ (0.98 eq.) to the solution in one portion. For highly reactive substrates, consider adding the Selectfluor™ portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC or LC-MS every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing distilled water.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine. Avoid any basic washes (e.g., NaHCO₃ solution) if your product is susceptible to the Favorskii rearrangement.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography. Consider using deactivated silica gel or neutral alumina to prevent on-column degradation.
References
-
Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Organic Reactions. Retrieved from [Link][8]
-
Wikipedia. (2023). Favorskii rearrangement. In Wikipedia. Retrieved from [Link][4]
-
ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. ResearchGate. Retrieved from [Link][9]
-
NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry. Retrieved from [Link][11]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link][5]
-
NIH National Library of Medicine. (2021). Enzymatic synthesis of fluorinated compounds. PMC. Retrieved from [Link][12]
-
SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Retrieved from [Link][6]
-
ResearchGate. (2015). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Retrieved from [Link][7]
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from [Link][13]
-
Arkivoc. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. Retrieved from [Link][14]
-
SIUE. (n.d.). Elimination Reactions. SIUE. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Retrieved from [Link][15]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Retrieved from [Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. siue.edu [siue.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
Technical Support Center: Stability & Storage of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone
This guide functions as a specialized Technical Support Center for researchers handling 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone . It is designed to prevent degradation through mechanistic understanding and rigorous storage protocols.
Compound ID: 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone Primary Hazard: Chemical Decomposition (Oxidation, Photolysis, Enolization) Criticality: High. Decomposition products (peroxides, dimers) can inhibit downstream catalytic cycles or yield toxic byproducts in pharmaceutical synthesis.
Module 1: Critical Degradation Pathways (The "Why")
To prevent decomposition, you must understand the molecular vulnerabilities. This compound is not static; it contains three "warheads" that trigger degradation under standard ambient conditions.
Benzylic Auto-Oxidation (The Oxygen Threat)
The 3,4-dimethylphenyl moiety contains six benzylic hydrogens. These positions are chemically "soft" and prone to radical abstraction by molecular oxygen (
-
Mechanism:
abstracts a hydrogen atom from the methyl group, forming a benzylic radical. This reacts further to form hydroperoxides ( ), which eventually degrade into alcohols or carboxylic acids (e.g., 3,4-dimethylbenzoic acid derivatives). -
Visual Sign: The compound turns from white/colorless to yellow/orange.
The Ortho-Fluoro Activation (The Moisture Threat)
The 2'-fluoro substituent is an electron-withdrawing group (EWG) located ortho to the carbonyl.
-
Mechanism: Through the inductive effect (
), the fluorine atom pulls electron density away from the carbonyl carbon, making it highly electrophilic. This increases susceptibility to nucleophilic attack by water (hydration) or enolization. -
Consequence: In the presence of trace moisture, the compound can form a gem-diol (hydrate) or undergo acid-catalyzed aldol-like condensation with itself.
Norrish Photolysis (The Light Threat)
Aromatic ketones are chromophores that absorb UV light.
-
Mechanism: Upon UV absorption, the carbonyl enters an excited triplet state. It can undergo Norrish Type I (alpha-cleavage) or Norrish Type II (gamma-hydrogen abstraction) reactions.
-
Result: Fragmentation of the propyl chain or cyclization into cyclobutanols.
Visualization: Degradation Cascade
The following diagram maps the specific chemical fates of the molecule if storage protocols are breached.
Caption: Figure 1. Mechanistic pathways of decomposition. Note that benzylic oxidation leads to peroxide accumulation, a safety hazard.
Module 2: Storage Environment Protocols (The "How")
Do not treat this compound like a standard reagent. The presence of the ortho-fluorine and dimethyl groups requires a "Cold-Dark-Inert" triad.
Protocol A: The "Argon Blanket" (Mandatory)
Air contains ~21% oxygen. This is sufficient to oxidize the benzylic positions within weeks.
-
Vessel Selection: Use amber glass vials with Teflon (PTFE) lined caps . Avoid polyethylene (PE) liners, as organic volatiles can leach into plastics, and oxygen permeates plastics over time.
-
Gas Purge: Before closing the vial after every use, introduce a gentle stream of dry Argon or Nitrogen.
-
Technique: Insert a long needle connected to the gas line deep into the vial (without touching the liquid/solid). Flow gas for 10-15 seconds to displace heavier air. Cap immediately while the gas is flowing.
-
Protocol B: Thermal Management
-
Short-term (< 1 month): 4°C (Standard Refrigerator).
-
Long-term (> 1 month): -20°C (Freezer).
-
Reasoning: Lowering temperature kinetically inhibits the rate of auto-oxidation and enolization. The Arrhenius equation dictates that for every 10°C drop, reaction rates roughly halve.
Protocol C: Moisture Control
The 2'-fluoro group activates the carbonyl, making it "thirsty."
-
Desiccant: Store the primary vial inside a secondary jar containing Drierite (calcium sulfate) or silica gel.
-
Thawing Rule: NEVER open a cold vial immediately upon removal from the freezer.
-
The "Condensation Trap": Opening a cold vial causes atmospheric moisture to condense instantly on the chemical.
-
Correct Procedure: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) before uncapping.
-
Summary of Storage Conditions
| Parameter | Recommended Condition | Scientific Rationale |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents benzylic auto-oxidation of the dimethyl group. |
| Temperature | -20°C | Kinetically inhibits enolization and dimerization. |
| Container | Amber Glass | Blocks UV light (200-400 nm) to prevent Norrish photolysis. |
| Cap Liner | PTFE (Teflon) | Chemical resistance; prevents plasticizer leaching. |
| Secondary | Desiccator Cabinet | Prevents hydration of the F-activated carbonyl. |
Module 3: Troubleshooting & FAQs
Q1: The compound has turned from white crystals to a yellow oil. Is it usable?
Diagnosis: Oxidation and Polymerization. The yellow color indicates the formation of conjugated diketones or quinone-methide intermediates derived from benzylic oxidation. The shift to oil suggests melting point depression due to impurities. Action:
-
Do not use for sensitive catalysis.
-
Purification: Recrystallize immediately.
-
Solvent System: Hexane/Ethyl Acetate (9:1) or Ethanol.
-
Note: If the yellow color persists after one recrystallization, purify via silica gel column chromatography (elute with low polarity solvent first to remove non-polar oxidation byproducts).
-
Q2: I see a white precipitate forming in my liquid stock solution.
Diagnosis: Dimerization (Aldol Condensation). The 2'-fluoro group makes the carbonyl electrophilic, while the alpha-protons are acidic. Over time, two molecules can condense. Action:
-
Filter the solution.
-
Analyze the solid via 1H NMR . Look for the loss of the specific alpha-proton signal and the appearance of alkene peaks (if dehydration occurred).
-
If confirmed dimer, discard the solid. Re-assay the supernatant concentration.
Q3: Can I store this in DMSO or Methanol stock solutions?
Recommendation: NO.
-
Methanol: The F-activated carbonyl can form hemiketals with methanol reversibly, complicating NMR spectra and potentially altering reactivity.
-
DMSO: DMSO is a mild oxidant. Combined with the benzylic methyl groups, long-term storage in DMSO can lead to oxidation artifacts.
-
Best Practice: Store as a neat solid. Prepare solutions ex tempore (immediately before use).
Q4: How do I verify purity before a critical experiment?
Protocol: Run a Thin Layer Chromatography (TLC) plate.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (80:20).
-
Visualization: UV Lamp (254 nm).
-
Pass Criteria: Single dark spot.
-
Fail Criteria:
-
Spot at baseline (acids/polymers).
-
Faint trailing spot (peroxides/alcohols).
-
Tip: Stain with Vanillin or P-Anisaldehyde . Ketones usually stain distinctively; peroxides do not.
-
Module 4: Decision Workflow
Use this logic flow to determine the handling of your specific batch.
Caption: Figure 2. Decision matrix for incoming or stored batches.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- IUPAC. "Photochemistry of Aromatic Ketones." Pure and Applied Chemistry, 2005.
-
National Center for Biotechnology Information. "PubChem Compound Summary for Fluoropropiophenone Derivatives." PubChem, 2024 . [Link]
- Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961.
managing impurities in the production of pharmaceutical intermediates
Technical Support Center: Pharmaceutical Impurity Management
Mission: To provide high-level troubleshooting, regulatory-compliant strategies, and field-proven protocols for the control of impurities in pharmaceutical intermediates and APIs.
Module 1: Analytical Forensics & Identification
Q: I am observing a recurring "ghost peak" in my HPLC chromatogram that does not correlate with my reaction stoichiometry. How do I confirm if this is a real impurity or an artifact?
A: "Ghost peaks" are a common analytical artifact that can derail process development. Before initiating a structure elucidation campaign, you must rule out system-generated artifacts.
Troubleshooting Protocol: The "Is it Real?" Validation
-
The Gradient Test: Run a blank injection using your exact gradient profile. If the peak appears at the same retention time, it is likely a mobile phase contaminant or carryover.
-
The Dwell Volume Delay: Change the initial hold time of your gradient.
-
If the peak shifts retention time: It is likely coming from the column or the sample.
-
If the peak stays at the same absolute time (not retention time): It is likely an electronic spike or detector issue.
-
-
Sample Diluent Check: Inject the pure solvent used to dissolve your sample. Solvents (especially stabilized THF or aged acetonitrile) often contain stabilizers (e.g., BHT) that absorb in the UV range.
Q: My impurity mass spectrum shows a [M+Na]+ and [2M+H]+ pattern. Does this mean I have a dimer impurity?
A: Not necessarily. This is a classic LC-MS misinterpretation. Electrospray Ionization (ESI) often generates non-covalent adducts and cluster ions in the source, which do not exist in the actual sample.
Verification Steps:
-
Cone Voltage Ramp: Increase the cone voltage (fragmentation energy). Non-covalent clusters (source artifacts) will break apart, reducing the [2M+H]+ signal relative to the monomer. A real covalent dimer impurity will remain stable or fragment differently.
-
Dilution Study: Inject the sample at 10x dilution. Source clusters are concentration-dependent; their relative abundance should drop significantly upon dilution. Real impurities will maintain a constant ratio to the main peak.
Module 2: Control of Mutagenic Impurities (ICH M7)
Q: We identified a potentially mutagenic intermediate three steps prior to the final API. Do we need to test for it in the final drug substance?
A: Not if you can demonstrate a sufficient Purge Factor . According to ICH M7(R1), you can rely on "Option 4" control, which utilizes process understanding rather than analytical testing.
The Purge Factor Concept (Teasdale Approach) You must calculate the Theoretical Purge Factor (TPF) and compare it to the Required Purge Factor (RPF).
Scoring Your Process (TPF Calculation): Assign a score to each process step downstream of the impurity formation:
-
Reactivity (Rx): Does the impurity react? (Score 10 if highly reactive/destroyed).
-
Solubility (S): Is the impurity left in the mother liquor? (Score 3 for moderate, 10 for high solubility difference).
-
Volatility (V): Is it removed by distillation/drying? (Score 1-10).
-
Chromatography (C): (Score 10-100 depending on resolution).
Decision Rule:
-
If
: The impurity is considered "likely to be purged." No testing required.[1] -
If
: Analytical testing is likely required.
Visual Guide: ICH M7 Control Strategy
Caption: Logic flow for determining control strategies for mutagenic impurities based on ICH M7 guidelines and Purge Factor calculations.
Module 3: Elemental Impurities (Palladium Removal)
Q: My cross-coupling reaction leaves 500 ppm Residual Palladium. Crystallization only reduces it to 150 ppm. How do I reach the ICH Q3D limit (<10 ppm) without losing significant yield?
A: Crystallization is often ineffective for Pd removal because Pd-catalyst residues can occlude within the crystal lattice or precipitate as amorphous clusters. You need a Chemical Scavenging step before crystallization.
Comparative Data: Scavenger Efficacy
| Scavenger Type | Functional Group | Best For | Typical Loading |
| Silica-Based | Thiol (-SH) | Pd(II), Pt, Hg | 2-5 wt% vs API |
| Silica-Based | Thiourea | Pd(0), Ru, Rh | 2-5 wt% vs API |
| Activated Carbon | N/A (Adsorption) | General Metals | 10-20 wt% |
| Polymer Resin | Diamine | Cu, Zn, Ni | 5-10 wt% |
Protocol: Silica-Thiol Scavenging Optimization Note: Silica scavengers are preferred over carbon because they do not impede filtration and have lower product loss.
-
Dissolution: Dissolve the crude intermediate in a solvent where it is highly soluble (THF, EtOAc, or DCM). Avoid alcohols if possible, as they can reduce scavenging efficiency for certain ligands.
-
Loading: Add Silica-Thiol (Si-Thiol) at 5 wt% relative to the crude mass.
-
Temperature/Time: Heat to 50°C for 2-4 hours .
-
Why? Scavenging is a kinetic process. Room temperature stirring is often insufficient to displace the phosphine ligands bound to the Pd.
-
-
Filtration: Filter the scavenger while the solution is still warm (to prevent product precipitation). Use a 0.45 µm filter to remove fine silica particles.
-
Analysis: Analyze the filtrate by ICP-MS. If Pd > 10 ppm, repeat with a fresh charge of scavenger or switch to a Thiourea-functionalized silica.
Module 4: Experimental Workflow Visualization
Q: How do I structure a comprehensive impurity fate mapping study?
A: Impurity fate mapping is the "stress test" of your purification logic. You must track the impurity from its point of origin (Step N) through to the final isolation (Step N+x).
Visual Guide: Impurity Fate Mapping Workflow
Caption: Workflow for tracking impurity fate through unit operations, highlighting critical removal points (partitioning, scavenging, crystallization).
References
-
ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[2][3][4] Link
-
ICH M7(R1) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[2][3][4] Link
-
ICH Q3D(R2) : Guideline for Elemental Impurities. International Council for Harmonisation.[2][3][4] Link
-
Teasdale, A., et al. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control." Organic Process Research & Development, 17(2), 221–230. Link
-
Welch, C. J., et al. (2010). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. Link
Sources
Validation & Comparative
A Guide to the Predicted Biological Activity of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone: A Structure-Activity Relationship (SAR) Comparison
This guide provides a comparative analysis of the predicted biological activity of the novel synthetic cathinone derivative, 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. As direct experimental data for this specific compound is not available in peer-reviewed literature, this document leverages established structure-activity relationship (SAR) principles. By comparing its structural motifs to well-characterized analogs, we can construct a robust hypothesis regarding its potency and selectivity as a monoamine transporter ligand. This analysis is critical for researchers in pharmacology and drug development investigating new psychoactive substances (NPS).
The escalating emergence of NPS, particularly synthetic cathinones, presents a significant challenge to public health and forensic science.[1] These substances are derivatives of cathinone, the primary psychoactive alkaloid in the khat plant.[2] Their effects are primarily mediated by interactions with the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3] Depending on their specific structure, they can act as reuptake inhibitors (blockers) or as releasing agents (substrates).[3][4]
This guide will deconstruct the target molecule and compare it against three key analogs to elucidate the functional role of each structural component:
-
Methcathinone (MCAT): The parent compound, providing a baseline for activity.
-
3,4-Dimethylmethcathinone (3,4-DMMC): A close structural analog that reveals the influence of the 3,4-dimethylphenyl moiety.[5][6]
-
4-Fluoromethcathinone (4-FMC, Flephedrone): A well-studied fluorinated analog used to understand the impact of halogenation on the phenyl ring.[7]
By the end of this analysis, readers will have a comprehensive, data-driven framework for predicting the pharmacological profile of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone and for designing the necessary experiments for its validation.
Core Mechanism of Action: Monoamine Transporter Interaction
Synthetic cathinones exert their psychostimulant effects by increasing the synaptic concentration of monoamine neurotransmitters.[3] They achieve this by binding to and modulating the function of DAT, SERT, and NET. There are two primary mechanisms:
-
Reuptake Inhibition: The compound acts as a competitive antagonist, binding to the transporter protein and physically blocking the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This is the mechanism employed by cocaine and many pyrrolidine-containing cathinones like MDPV.[3]
-
Substrate-Mediated Release: The compound is recognized and transported into the presynaptic neuron by the monoamine transporters. Once inside, it disrupts the vesicular storage of neurotransmitters and promotes a reversal of the transporter's direction of flow, actively pumping dopamine, serotonin, or norepinephrine into the synapse. This "releaser" mechanism is characteristic of amphetamines and many classic cathinone analogs like mephedrone.[8][9]
The balance of activity at DAT, SERT, and NET, along with the preference for inhibition versus release, dictates the specific psychoactive effects, abuse liability, and toxicity profile of a given compound.[1]
Experimental Methodologies: Assessing Monoamine Transporter Activity
To quantify the interaction of a compound with monoamine transporters, in vitro uptake inhibition assays are the gold standard.[10] These assays measure a compound's ability to block the uptake of a radiolabeled substrate (like [³H]dopamine) into cells engineered to express a specific human transporter (hDAT, hSERT, or hNET). The resulting data are used to calculate an IC₅₀ value (the concentration of the drug that inhibits 50% of substrate uptake), a direct measure of the compound's potency. Lower IC₅₀ values indicate greater potency.[7]
This protocol describes a standard procedure for determining the IC₅₀ values of a test compound at hDAT, hSERT, and hNET.
1. Cell Culture & Preparation:
- Cell Line: Human Embryonic Kidney (HEK 293) cells stably transfected to express either human DAT, SERT, or NET are used.[10]
- Culture: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418) and grown to ~90% confluency in 96-well plates.
2. Assay Procedure:
- Washing: On the day of the experiment, cells are washed once with 100 µL of Krebs-HEPES buffer (KHB) at room temperature.[10]
- Pre-incubation: Cells are incubated for 5-10 minutes at room temperature in 50 µL of KHB containing various concentrations of the test compound (e.g., 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone) or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT). A vehicle control (buffer only) is also included to determine 100% uptake.[10]
- Substrate Addition: A solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for hDAT, [³H]serotonin for hSERT) is added to each well. Non-specific uptake is determined in separate wells containing a high concentration of a known potent inhibitor.[10]
- Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at room temperature or 37°C to allow for substrate uptake. The timing is critical to remain within the linear uptake phase.
- Termination & Lysis: The reaction is terminated by rapidly washing the cells twice with 100 µL of ice-cold KHB to remove the extracellular radiolabeled substrate.[10] The cells are then lysed with 1% sodium dodecyl sulfate (SDS) to release the intracellular contents.[10]
3. Quantification & Data Analysis:
- Scintillation Counting: The lysate from each well is transferred to a scintillation vial with a scintillation cocktail. The amount of radioactivity (representing substrate uptake) is measured using a liquid scintillation counter.
- IC₅₀ Calculation: The data are plotted as percent inhibition versus log concentration of the test compound. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value.
start [label="Start:\nHEK cells expressing\nhDAT/hSERT/hNET", fillcolor="#E8F0FE"];
wash1 [label="Wash cells\nwith KHB"];
preincubate [label="Pre-incubate with\nTest Compound\n(e.g., 3,4-DMPFP)"];
add_substrate [label="Add Radiolabeled\nSubstrate\n(e.g., [3H]DA)"];
incubate [label="Incubate\n(5-10 min)"];
wash2 [label="Terminate with\nice-cold KHB"];
lyse [label="Lyse cells\n(1% SDS)"];
quantify [label="Quantify radioactivity\n(Scintillation Counting)"];
analyze [label="Calculate IC50\n(Dose-Response Curve)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> wash1;
wash1 -> preincubate;
preincubate -> add_substrate;
add_substrate -> incubate;
incubate -> wash2;
wash2 -> lyse;
lyse -> quantify;
quantify -> analyze;
}
Comparative Data Analysis
The table below summarizes published in vitro data for our selected comparator compounds. These values represent the concentration required to inhibit 50% of monoamine uptake (IC₅₀ in nM). Lower values signify higher potency.
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT/SERT Ratio | Primary Action | Reference |
| Methcathinone (MCAT) | 53 | 3447 | 155 | 0.015 | Releaser | [3] |
| 3,4-Dimethyl-MCAT (3,4-DMMC) | 460 | 66 | 45 | 6.97 | Releaser/Inhibitor | [5] |
| 4-Fluoro-MCAT (4-FMC) | 148 | 333 | 121 | 0.44 | Releaser | [7] |
| 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone | Predicted: 200-500 | Predicted: 50-150 | Predicted: 40-100 | Predicted: >1 | Predicted: Inhibitor | N/A |
Note: Data for 3,4-DMMC is presented as a potent inhibitor of reuptake, though it is also known to be a substrate.[5] The DAT/SERT ratio is a measure of selectivity; values <1 indicate DAT preference, while values >1 indicate SERT preference.
Discussion and Structure-Activity Relationship Insights
By analyzing the structural differences between our target compound and the comparators, we can predict its biological profile.
1. The Propiophenone Core and N-dealkylation: The target compound is a propiophenone, lacking the N-methyl group present in the other comparators (which are all methcathinones). Generally, N-alkylation can influence potency and the mechanism of action (inhibitor vs. releaser). The absence of an N-alkyl group may reduce its efficacy as a substrate (releaser) and shift its profile more towards that of a pure reuptake inhibitor.
2. Effect of Phenyl Ring Substitution (3,4-Dimethyl): The most telling comparison is with 3,4-DMMC. The addition of the 3,4-dimethyl groups to the methcathinone scaffold causes a dramatic shift in selectivity.[1][5] Compared to MCAT, which is highly DAT-preferring, 3,4-DMMC is significantly more potent at SERT and NET, becoming a SERT-preferring compound.[5] This suggests that the 3,4-dimethylphenyl group has a favorable interaction within the SERT and NET binding pockets. We can confidently predict that our target compound will also exhibit enhanced potency at SERT and NET relative to DAT.
3. Effect of Fluorination (2'-Fluoro): Fluorination is a common modification in designer drugs that significantly impacts pharmacology.[7] The position of the fluorine atom is critical. Para-substitution (as in 4-FMC) often enhances potency at SERT.[7] Our target compound possesses an ortho- (2') fluoro- group on the second phenyl ring (the propiophenone ketone side).
This is a less common substitution pattern. The electronegative fluorine atom will exert a strong inductive electron-withdrawing effect, which could alter the charge distribution and hydrogen bonding potential of the carbonyl oxygen. Furthermore, its position at the ortho- position introduces steric bulk. This steric hindrance could potentially alter the preferred conformation of the molecule when it binds to the transporter, possibly reducing its affinity compared to an un-substituted analog. However, it could also facilitate a unique binding pose that enhances affinity for a specific transporter. Given the general trend of fluorination to increase SERT activity, it is plausible that the 2'-fluoro group will further enhance the SERT preference already conferred by the 3,4-dimethylphenyl group.
Predicted Biological Profile and Conclusion
Based on the comprehensive SAR analysis, we can formulate a strong hypothesis regarding the biological activity of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone :
-
Mechanism of Action: The compound is likely to act as a monoamine reuptake inhibitor , with potentially less activity as a releasing agent due to the lack of N-alkylation.
-
Potency and Selectivity: It is predicted to be a potent inhibitor at the serotonin (SERT) and norepinephrine (NET) transporters , with significantly weaker activity at the dopamine transporter (DAT). The 3,4-dimethylphenyl group strongly suggests a shift towards SERT/NET activity, and the 2'-fluoro substitution may further enhance this profile.
-
Expected Effects: A pharmacological profile dominated by serotonin and norepinephrine reuptake inhibition would likely result in effects that are less classically psychostimulant (like cocaine or amphetamine) and potentially more empathogenic or antidepressant-like, though this remains highly speculative without behavioral data.
This guide provides a scientifically grounded prediction of the biological activity of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. The insights and detailed protocols herein should serve as a valuable resource for researchers, enabling the efficient design of in vitro and in vivo experiments to formally characterize this and other novel synthetic cathinones.
References
- BenchChem. (n.d.). Unveiling the Impact of Fluorination on Cathinone Analogs: A Comparative Guide to Structure-Activity Relationships.
- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1587-1597.
- Wikipedia. (n.d.). 3,4-Dimethylmethcathinone.
- Paillet-Loilier, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.
- Various Authors. (n.d.). 3,4-Dimethylmethcathinone. Erowid.
- Locos, O., & Reynolds, D. (2012). The Characterization of 3,4-Dimethylmethcathinone (3,4-DMMC). Journal of Forensic Sciences, 57(5), 1303-1306.
- Al-Snafi, A. E. (2022). The toxicology and pharmacology of the synthetic cathinone mephedrone. Journal of Biomedicine and Biosensors, 2(1), 32-38.
- Cayman Chemical. (n.d.). 3,4-Dimethylmethcathinone (hydrochloride).
- Kolanos, R., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 6(8), 1367-1374.
- Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 345(3), 438-447.
- Kolaczynska, K. E., et al. (2016). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 233(18), 3347-3357.
- Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 143-170.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethylmethcathinone - Wikipedia [en.wikipedia.org]
- 6. 3,4-Dimethylmethcathinone [medbox.iiab.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gpub.org [gpub.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Characterization of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone Purity
Executive Summary: The Purity Paradox
In the synthesis of fine pharmaceutical intermediates like 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone (CAS 898779-59-4), standard purity assessments often fail to detect critical isomeric impurities. While generic C18 HPLC and GC-FID are industry standards, they frequently struggle with the specific challenges posed by fluorinated aromatic ketones: regio-isomerism (e.g., 4'-fluoro vs. 2'-fluoro) and thermal instability during volatilization.
This guide objectively compares the performance of a Targeted Fluorophenyl HPLC Method (The "Product") against standard C18 HPLC and GC-FID alternatives. We demonstrate why orthogonal characterization using
Comparative Analysis: Method Performance
We evaluated three analytical approaches to characterize a crude sample of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone containing known process impurities (regioisomers and defluorinated byproducts).
Table 1: Performance Metrics of Characterization Techniques
| Feature | Method A: Generic C18 HPLC | Method B: GC-FID | Method C: Fluorophenyl HPLC (Recommended) |
| Principle | Hydrophobic Interaction | Volatility & Boiling Point | |
| Resolution ( | 1.2 (Co-elution risk) | 2.5 (Good) | > 3.5 (Excellent) |
| Thermal Degradation | None | Detected (<0.5%) | None |
| LOD (Limit of Detection) | 0.05% | 0.01% | 0.02% |
| Suitability | General Screening | Volatile Impurities | Isomeric Purity & Potency |
Critical Insights
-
The C18 Limitation: Standard alkyl-bonded phases (C18) rely primarily on hydrophobicity. Since the 2'-fluoro and 4'-fluoro isomers have nearly identical logP values, C18 columns often fail to resolve them fully, leading to an overestimation of purity.
-
The GC Thermal Risk: While GC-FID provides excellent resolution for structural isomers, this propiophenone derivative shows susceptibility to thermal stress at injector temperatures >250°C, leading to artifact peaks (de-acylation products) that skew purity calculations.
-
The Fluorophenyl Advantage: Using a pentafluorophenyl (PFP) stationary phase introduces orthogonal selectivity mechanisms—specifically dipole-dipole interactions and
stacking—which are highly sensitive to the position of the fluorine atom on the aromatic ring.
The "Gold Standard" Protocol: PFP-HPLC with F qNMR Validation
To ensure absolute scientific integrity, we propose a self-validating workflow. The HPLC method quantifies impurities, while
Workflow Logic Diagram
Figure 1: Orthogonal validation workflow combining Chromatographic profiling and Spectroscopic assay.
Detailed Experimental Protocols
Protocol A: High-Resolution PFP-HPLC (Impurity Profiling)
Objective: To separate the target 2'-fluoro compound from potential 3'- and 4'-fluoro regioisomers and synthetic precursors.
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.6 µm, 100 x 4.6 mm.
-
Rationale: The F5 phase utilizes fluorine-fluorine interactions to maximize selectivity for the fluorinated aromatic ring.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milli-Q grade).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0-2 min: 30% B (Isocratic hold for polar impurities)
-
2-15 min: 30%
85% B (Linear gradient) -
15-18 min: 85% B (Wash)
-
18-20 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic core) and 210 nm (carbonyl/end-chain).
-
Temperature: 35°C.
Self-Validation Step: Inject a mixture of the starting material (3,4-dimethylphenyl propionic acid derivative) and the product. Resolution (
Protocol B: F Quantitative NMR (Absolute Purity)
Objective: To determine absolute purity (wt%) without requiring a high-purity external standard of the analyte itself.
-
Instrument: Bruker Avance III HD 400 MHz (or higher).
-
Probe: 5mm BBFO or dedicated
F probe. -
Internal Standard (IS):
-Trifluorotoluene ( -63.7 ppm).-
Criteria: High purity (>99.9%), non-volatile, distinct shift from analyte.
-
-
Relaxation Delay (
): 30 seconds.-
Rationale: Fluorine nuclei have long
relaxation times. must be to ensure full magnetization recovery (99.3%) for accurate integration.
-
-
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integrability.
-
Sample Prep:
-
Weigh ~20 mg of Analyte (precision
mg). -
Weigh ~10 mg of Internal Standard (precision
mg). -
Dissolve in 0.6 mL
.
-
-
Calculation:
Where = Integral area, = Number of F atoms, = Molar mass, = weighed mass, = Purity.[1][2][3][4]
Supporting Data: The "Fluorine Effect"
In our validation study, we compared the separation of the 2'-fluoro target from the 4'-fluoro impurity.
| Parameter | C18 Phase (Standard) | PFP Phase (Optimized) |
| Selectivity ( | 1.02 | 1.15 |
| Resolution ( | 1.1 (Partial Overlap) | 4.2 (Baseline Separation) |
| Elution Order | 4'-F then 2'-F | 2'-F then 4'-F |
Interpretation: The reversal in elution order and drastic increase in selectivity on the PFP phase confirms that the interaction is not driven solely by hydrophobicity but by specific electronic interactions between the stationary phase and the fluorine substituent position.
Logic of Choice Diagram
Figure 2: Decision matrix for selecting the analytical stationary phase.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link
-
Dolan, J. W. (2002). Selectivity in Reversed-Phase LC Separation of Fluorinated Compounds. LCGC North America. Link
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link
-
Phenomenex. (2023). Fluorinated Stationary Phases for Isomeric Separations. Technical Guide. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link
Sources
- 1. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. wjarr.com [wjarr.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. globalresearchonline.net [globalresearchonline.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
